1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethyl and propan-2-yl groups: These groups can be introduced through alkylation reactions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks both the propan-2-yl and tetrahydrofuran-2-ylmethyl groups.
Uniqueness
1,3-dimethyl-6-(propan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which may confer specific properties such as increased solubility or enhanced binding affinity to certain targets.
Properties
Molecular Formula |
C17H24N4O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-(oxolan-2-ylmethyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-10(2)14-8-13(15-11(3)20-21(4)16(15)19-14)17(22)18-9-12-6-5-7-23-12/h8,10,12H,5-7,9H2,1-4H3,(H,18,22) |
InChI Key |
TUJIJZFHGUNUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3CCCO3)C |
Origin of Product |
United States |
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